![molecular formula C13H11N3OS2 B14947915 3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the thiazole and pyrimidine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thioamides with hydrazonoyl halides. The reaction is carried out in ethanol with triethylamine as a base . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These include compounds like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.
Pyrimidine Derivatives: These include compounds like 4(1H)-pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo.
Uniqueness
3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N3OS2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-benzyl-5-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3OS2/c1-8-14-11-10(12(17)15-8)19-13(18)16(11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15,17) |
InChI Key |
SFDIGECLOMBWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=S)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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